![molecular formula C14H7Cl2FN2OS B14139246 N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide CAS No. 912770-36-6](/img/structure/B14139246.png)
N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide is a compound that belongs to the class of benzothiazole derivatives
Méthodes De Préparation
The synthesis of N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide typically involves the reaction of 4,7-dichlorobenzo[d]thiazole with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .
Analyse Des Réactions Chimiques
N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has shown that benzothiazole derivatives, including this compound, have potential therapeutic applications in treating diseases such as tuberculosis and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mécanisme D'action
The mechanism of action of N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate the BAK protein, which plays a crucial role in the apoptosis pathway. By binding to and activating BAK, the compound induces programmed cell death in cancer cells, making it a potential anticancer agent .
Comparaison Avec Des Composés Similaires
N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide can be compared with other benzothiazole derivatives such as:
- 4,7-dimethoxybenzo[d]thiazol-2-yl)acetamide
- 6-methylbenzo[d]thiazol-2-yl)acetamide
- 4,6-dichlorobenzo[d]thiazol-2-amine
These compounds share similar core structures but differ in their substituents, which can significantly impact their biological activities and applications.
Propriétés
Numéro CAS |
912770-36-6 |
|---|---|
Formule moléculaire |
C14H7Cl2FN2OS |
Poids moléculaire |
341.2 g/mol |
Nom IUPAC |
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide |
InChI |
InChI=1S/C14H7Cl2FN2OS/c15-8-5-6-9(16)12-11(8)18-14(21-12)19-13(20)7-3-1-2-4-10(7)17/h1-6H,(H,18,19,20) |
Clé InChI |
QEZHRDVBVVVQSQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



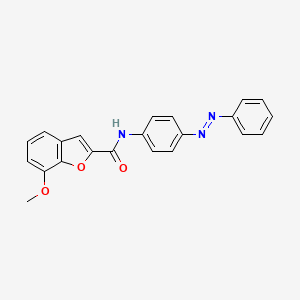
![4-{2-[(1,4,5,6-Tetrahydropyrimidin-2-yl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B14139175.png)

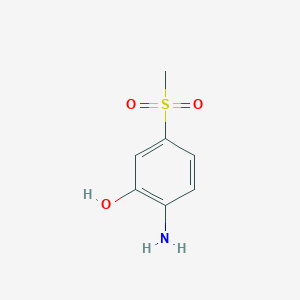
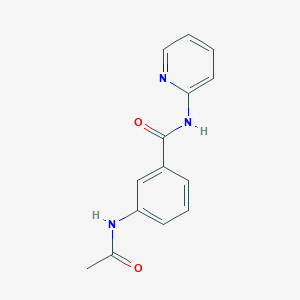
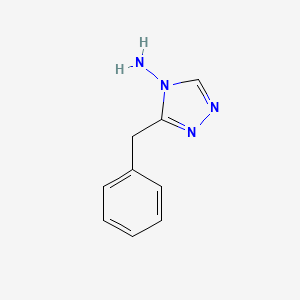

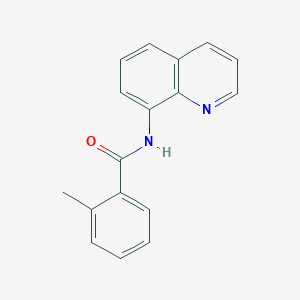
![3,7-Dimethoxy-4-phenyl-4H-furo[3,2-B]indole-2-carbonitrile](/img/structure/B14139209.png)
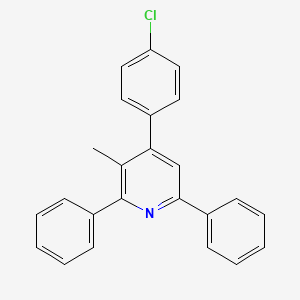

![[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate](/img/structure/B14139241.png)
![Bicyclo[4.2.0]octa-1,5-diene-3,4-dione](/img/structure/B14139250.png)
